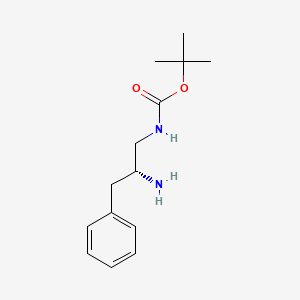

(R)-tert-Butyl (2-amino-3-phénylpropyl)carbamate

Vue d'ensemble

Description

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound that belongs to the class of organic carbamates. It is a phenylalanine analog and has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, and fibromyalgia .

Applications De Recherche Scientifique

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: It is used in the development of drugs for the treatment of disorders such as narcolepsy, depression, and fibromyalgia.

Industry: The compound is used in the production of agrochemicals, pesticides, and other industrial chemicals

Mécanisme D'action

Target of Action

It is known that this compound is a phenylalanine analog , which suggests that it may interact with biological systems in a similar manner to phenylalanine, an essential amino acid involved in protein synthesis.

Mode of Action

Carbamates, the class of compounds to which it belongs, are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could influence the compound’s interaction with its targets.

Pharmacokinetics

Carbamates are generally known for their chemical stability and capability to permeate cell membranes , which could influence the bioavailability of this compound.

Result of Action

It has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .

Action Environment

It is known that the compound can be modified to enhance cellular permeability (eg, by esterification of polar groups) and then converted by cellular enzymes to produce the active agent .

Analyse Biochimique

Biochemical Properties

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in amino acid metabolism. For instance, it has been shown to interact with phenylalanine hydroxylase, an enzyme responsible for converting phenylalanine to tyrosine. This interaction can influence the enzyme’s activity, potentially affecting the levels of these amino acids in the body . Additionally, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can interact with various proteins and other biomolecules, forming complexes that may alter their function and stability.

Cellular Effects

The effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission and neuroprotection. For example, it can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication . Furthermore, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions . Additionally, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in cellular responses and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have demonstrated that prolonged exposure to ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can lead to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate in animal models are dose-dependent. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biological targets, leading to off-target effects and cellular damage.

Metabolic Pathways

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves the reaction of ®-2-amino-3-phenylpropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can be scaled up using continuous flow systems. These systems allow for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving overall yield. The use of solid catalysts in these systems can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate include dimethyl carbonate, phosgene, and various bases such as triethylamine. The reaction conditions typically involve maintaining the reaction mixture at controlled temperatures and pressures to ensure high yield and selectivity .

Major Products Formed

The major products formed from the reactions of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate include carbamate esters, amines, and substituted carbamates. These products have various applications in the pharmaceutical and chemical industries .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: The enantiomer of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate, which has different biological activity and therapeutic effects.

Phenylalanine analogs: Compounds such as ®-2-amino-3-phenylpropionic acid and (S)-2-amino-3-phenylpropionic acid, which have similar structures but different functional groups.

Uniqueness

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and therapeutic effects. Its ability to modulate enzyme and receptor activity makes it a valuable compound in medicinal chemistry and drug development .

Activité Biologique

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is primarily known for its role in modulating enzyme activities. It interacts with several enzymes, particularly those involved in amino acid metabolism. Notably, it has been shown to affect the activity of phenylalanine hydroxylase , which converts phenylalanine into tyrosine. This interaction can influence amino acid levels in the body, potentially impacting metabolic pathways related to neurotransmission and neuroprotection.

Cellular Effects

The compound exhibits diverse effects on cellular processes. Research indicates that it can modulate neurotransmitter receptors, thereby influencing synaptic transmission and neuronal communication. For instance, studies have shown that it may enhance cognitive functions and alleviate symptoms associated with neurological disorders at low doses. The compound's influence on cell signaling pathways is crucial for understanding its therapeutic applications.

Molecular Mechanism

At the molecular level, (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate exerts its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is particularly relevant in the context of enzyme-substrate interactions critical for metabolic processes.

- Receptor Binding : The compound's structural characteristics suggest that it may interact with various receptors involved in pain perception and inflammation, although detailed mechanisms require further investigation.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate under standard conditions has been demonstrated. Its effects can vary over time, indicating that prolonged exposure may lead to different biological outcomes. This temporal variability is essential for designing experiments that assess its therapeutic potential.

Dosage Effects in Animal Models

Research involving animal models has shown that the biological effects of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate are dose-dependent. Low doses have been associated with beneficial outcomes such as improved cognitive function and reduced neurological symptoms. However, higher doses may lead to adverse effects, underscoring the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound participates in various metabolic pathways, primarily those related to amino acid metabolism. It is metabolized by cytochrome P450 enzymes, leading to the production of several metabolites that may also possess biological activity. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate within biological systems are mediated by specific transporters and binding proteins. It can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells where it exerts its biological effects.

Subcellular Localization

The localization of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate within cells is critical for its activity. The compound can target specific organelles such as mitochondria and the endoplasmic reticulum through post-translational modifications and targeting signals, which may influence its functional outcomes.

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate:

- Neuroprotective Effects : A study demonstrated that low doses of the compound enhanced cognitive function in animal models suffering from neurological disorders, suggesting potential applications in treating conditions like Alzheimer's disease.

- Enzyme Interaction Studies : Research has shown that this compound effectively inhibits phenylalanine hydroxylase activity, providing insights into its role in amino acid metabolism and potential therapeutic uses.

- Receptor Binding Studies : Preliminary findings suggest that (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate interacts with neurotransmitter receptors involved in pain pathways, indicating its potential as an analgesic agent.

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738884 | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400652-57-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.